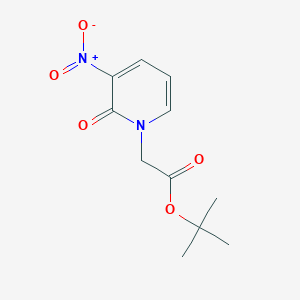

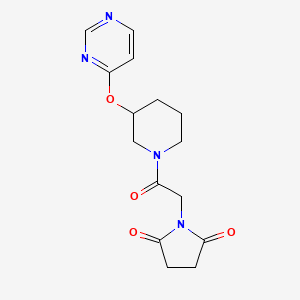

Methyl 5-methoxy-3-methylpicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

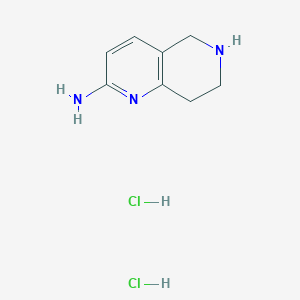

"Methyl 5-methoxy-3-methylpicolinate" is a chemical compound that can be related to various research areas, including organic synthesis and chemical reactions. It appears to be a part of broader categories of compounds such as methoxyquinolines and picolinates.

Synthesis Analysis

- Synthesis of similar compounds, like methoxy isoquinolines, involves methods like the O-methylation of hydroxy isoquinolinone derivatives (Miyake et al., 2000).

- Another relevant synthesis method includes the transformation of picolinic acids into trisubstituted pyridines, which could be related to the synthesis of methyl picolinates (Epsztajn et al., 1989).

Molecular Structure Analysis

- The structure of compounds like methyl picolinates often involves complex molecular geometries, as studied using methods like density functional theory (DFT) and single-crystal X-ray diffraction (Şahin et al., 2011).

Chemical Reactions and Properties

- Methoxyquinolines, similar to "Methyl 5-methoxy-3-methylpicolinate", are involved in various chemical reactions, including nucleophilic substitution and reduction (Dyablo et al., 2015).

- The chemical properties may also involve regioselective reductions, as seen in related compounds (Issa et al., 2006).

Applications De Recherche Scientifique

Tubulin Polymerization Inhibition

- Optimization of Phenylquinazolines as Tubulin-Polymerization Inhibitors : A study on the modification of quinazolines for cytotoxicity and tubulin inhibition assays identified compounds that inhibited tubulin polymerization. These compounds, including one with significant in vitro cytotoxic activity, were evaluated for antitumor activity in mouse models (Wang et al., 2014).

Antipsychotic Potential

- In Vitro and Molecular Modeling Studies of Potential Antipsychotic Compounds : A corrigendum to a study on the potential antipsychotic effects of certain compounds revealed insights into their molecular structure and behavioral impacts (Kaczor et al., 2016).

Alzheimer's Disease Treatment

- Novel Serotonin 6 Receptor Antagonists for Alzheimer's Disease : A study on a series of indole derivatives as serotonin 6 receptor antagonists identified a clinical candidate for the treatment of cognitive disorders. This candidate showed high affinity and selectivity, along with promising preclinical efficacy (Nirogi et al., 2017).

Tubulin Polymerization and Antiproliferative Activity

- Methoxy-substituted Indoles Inhibiting Tubulin Polymerization : A study focusing on the identification of structural elements for tubulin polymerization inhibition found that methoxy-substituted indoles disrupted microtubule assembly, indicating potential as cytostatics (Gastpar et al., 1998).

Chemical Synthesis and Modifications

Methylation Effects on Cinnolines and Cinnolones : Research on the effects of methoxy-groups on the methylation of cinnolines and cinnolones provided insights into their chemical behavior and potential applications in synthesis (Ames et al., 1971).

Synthesis and Properties of Olivacine Derivatives : A study on the synthesis of olivacine derivatives from methoxy-substituted compounds showed significant cytostatic activity against various cell lines, indicating potential therapeutic applications (Jasztold-Howorko et al., 2004).

Controlled Drug Release

- Controlled Release of 5-Fluorouracil from Methoxy-modified Kaolinite : A novel application involving methoxy-modified kaolinite as a carrier for controlled drug release, specifically for 5-fluorouracil, an anticancer drug (Tan et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 5-methoxy-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(12-2)5-10-8(6)9(11)13-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOZFAAJEDLNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxy-3-methylpicolinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)

![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)